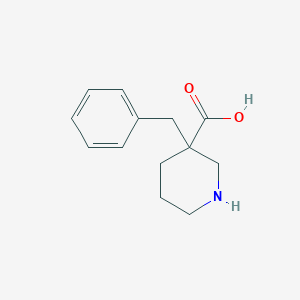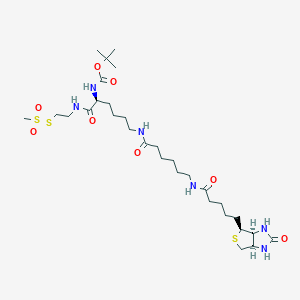
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate: is a complex organic compound used in various scientific research applications. It is characterized by its biotinylated structure, which allows it to interact with specific proteins and enzymes, making it valuable in biochemical and molecular biology studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate involves multiple steps, starting with the protection of lysine’s amino groups using tert-butyloxycarbonyl (Boc) groupsThe reactions typically occur in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and yield. The final product is purified using chromatographic techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various biotinylated derivatives, while reduction reactions can produce thiol-containing compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate is used as a reagent for biotinylation, allowing researchers to attach biotin to various molecules for detection and purification purposes .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme activities, and cellular processes. Its biotin moiety allows it to bind to streptavidin or avidin, facilitating the isolation and analysis of biotinylated proteins .
Medicine: In medicine, it is used in diagnostic assays and therapeutic research. The compound’s ability to biotinylate proteins makes it valuable in developing targeted drug delivery systems and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of biotinylated reagents and kits for research and diagnostic applications .
Mécanisme D'action
The mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate involves the biotin moiety binding to streptavidin or avidin with high affinity. This interaction is used to isolate and analyze biotinylated proteins. The methanethiosulfonate group can react with thiol groups on proteins, forming stable thioether bonds, which facilitates the biotinylation process .
Comparaison Avec Des Composés Similaires
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine: This compound is similar but lacks the methanethiosulfonate group, making it less reactive in certain biotinylation reactions.
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysylamide: Another similar compound, differing in the amide linkage, which affects its reactivity and binding properties.
Uniqueness: N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate is unique due to its methanethiosulfonate group, which provides additional reactivity for biotinylation reactions. This makes it more versatile and effective in various scientific applications compared to its similar counterparts .
Propriétés
Formule moléculaire |
C30H54N6O8S3 |
|---|---|
Poids moléculaire |
723.0 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C30H54N6O8S3/c1-30(2,3)44-29(41)35-21(27(39)33-18-19-46-47(4,42)43)12-9-11-17-32-24(37)14-6-5-10-16-31-25(38)15-8-7-13-23-26-22(20-45-23)34-28(40)36-26/h21-23,26H,5-20H2,1-4H3,(H,31,38)(H,32,37)(H,33,39)(H,35,41)(H2,34,36,40)/t21-,22-,23-,26-/m0/s1 |
Clé InChI |
SRRMVZILVHTMLK-HZLPDVBGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


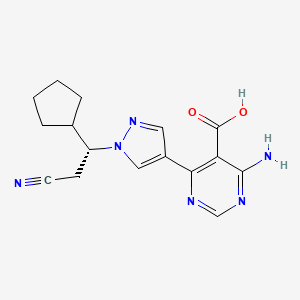
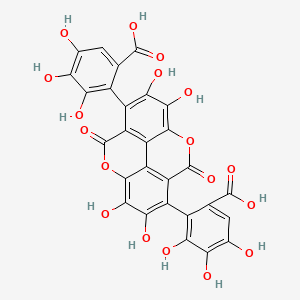
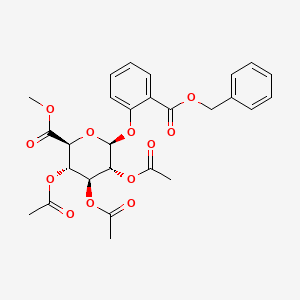

![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
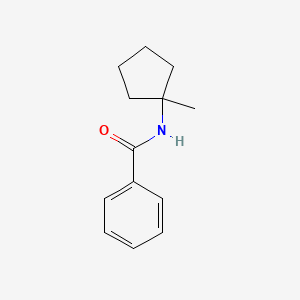
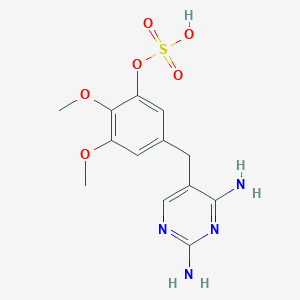
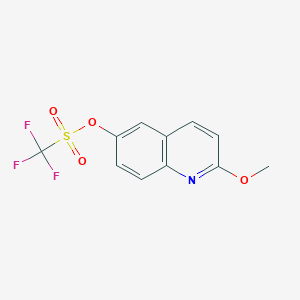
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
